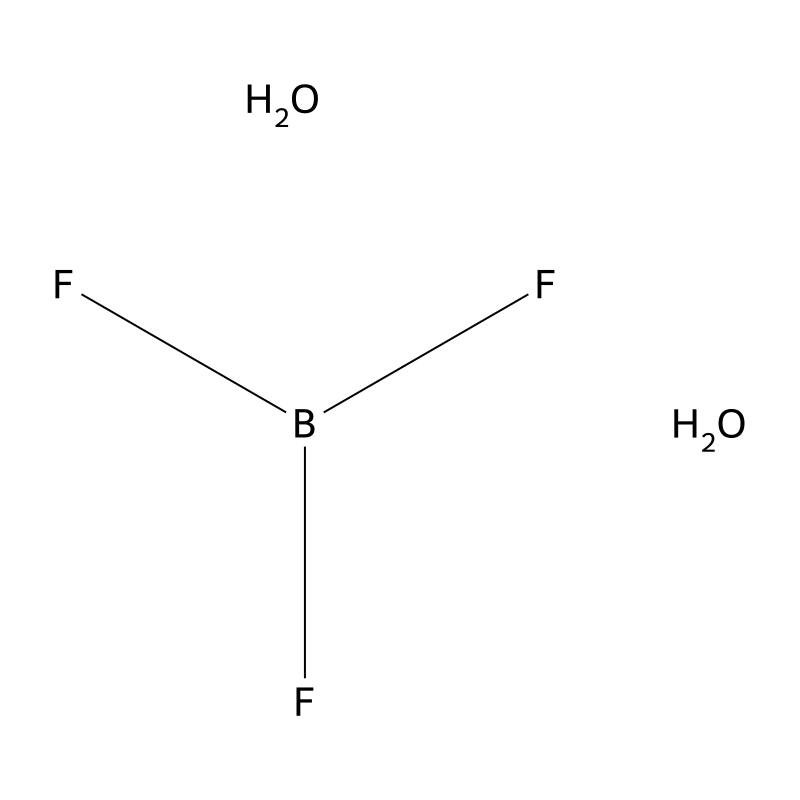

Boron trifluoride dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Strong Lewis Acid Catalyst:

Boron trifluoride dihydrate (BF₃·2H₂O) is a crucial reagent in scientific research due to its potent Lewis acid properties. Lewis acids accept electron pairs from Lewis bases, forming a temporary bond and facilitating various chemical reactions. This characteristic makes BF₃·2H₂O a valuable catalyst in numerous organic synthesis reactions, including:

- Friedel-Crafts reactions: These reactions involve the acylation or alkylation of aromatic rings using acyl halides or alkyl halides, respectively. BF₃·2H₂O acts as a catalyst, promoting the electrophilic character of the halides and facilitating their reaction with the aromatic ring [Source: Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed., p. 563). Oxford University Press].

- Polymerizations: BF₃·2H₂O can initiate and catalyze various polymerization reactions, including the formation of polyesters, polyethers, and polyamides [Source: Odian, G. (2004). Principles of polymerization (4th ed., p. 344). John Wiley & Sons].

- Alkylations: BF₃·2H₂O can catalyze the alkylation of various organic compounds, including alcohols, phenols, and amines [Source: March, J. (1992). Advanced organic chemistry: Reactions, mechanisms, and structure (5th ed., p. 707). John Wiley & Sons].

Other Research Applications:

Beyond its role as a catalyst, BF₃·2H₂O finds application in other scientific research areas:

- Nuclear magnetic resonance (NMR) spectroscopy: BF₃·2H₂O serves as a reference compound in ¹¹B NMR spectroscopy, used to study the structure and bonding of boron-containing molecules [Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds (7th ed., p. 232). John Wiley & Sons].

- Neutron detection: Due to its high cross-section for neutron capture, BF₃·2H₂O is used in neutron detectors for research purposes [Source: Knoll, G. F. (2000). Radiation detection and measurement (3rd ed., p. 609). John Wiley & Sons].

- Organic synthesis development: Researchers explore the potential of BF₃·2H₂O in developing novel organic syntheses and exploring its catalytic activity for various new reactions [Source: ].

Boron trifluoride dihydrate is an inorganic compound with the molecular formula BF₃·2H₂O. It is a colorless to light yellow fuming liquid, primarily recognized for its strong irritating properties and potential toxicity upon inhalation. The compound has a molecular weight of approximately 103.84 g/mol and a density of 1.642 g/mL . It is classified as a Lewis acid, making it significant in various

This reaction highlights its ability to release fluoride ions, which can be used to isolate electrophilic cations . Additionally, boron trifluoride dihydrate can react with various organic substrates in reactions such as polymerization and acylation, serving as a catalyst or reagent .

The biological activity of boron trifluoride dihydrate is primarily linked to its toxicity. It can cause severe irritation to the skin, eyes, and respiratory tract upon exposure. Inhalation of the compound can lead to respiratory depression and other toxic effects . Studies have shown that it may alter the structure or function of salivary glands in animal models, indicating potential harmful effects on biological systems .

Boron trifluoride dihydrate is typically synthesized through the hydrolysis of boron trifluoride gas in the presence of water. The synthesis can be represented as follows:

In laboratory settings, boron trifluoride dihydrate can also be produced from the reaction of boron oxides with hydrogen fluoride . This method allows for controlled synthesis under specific conditions.

Boron trifluoride dihydrate finds various applications across different fields:

- Catalysis: It is widely used as a Lewis acid catalyst in organic synthesis, facilitating reactions such as polymerization and esterification.

- Chemical Research: Employed in laboratories for synthesizing complex organic compounds.

- Industrial Uses: Utilized in fumigation processes and as a dopant in semiconductor manufacturing .

Interaction studies of boron trifluoride dihydrate have focused on its corrosive nature and toxicological impacts. The compound's ability to react with water and other substances leads to the release of toxic fluoride fumes, necessitating careful handling procedures to prevent exposure risks . Its interactions with alkali metals can also result in vigorous reactions, highlighting its reactivity profile .

Boron trifluoride dihydrate shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Boron Trifluoride | BF₃ | Colorless gas; strong Lewis acid; hydrolyzes in water |

| Boron Trichloride | BCl₃ | Colorless gas; less reactive than BF₃; hydrolyzes slower |

| Boron Tetrafluoride | BF₄⁻ | Stable tetrahedral ion; used as a non-coordinating anion |

| Boric Acid | B(OH)₃ | Weak acid; used in antiseptics and insecticides |

Boron trifluoride dihydrate is unique due to its dual hydration state and strong acidic properties compared to its counterparts. Its ability to act both as a reagent and catalyst distinguishes it from other boron compounds that may not exhibit similar reactivity or biological activity.

Fundamental Reaction Mechanism

The most straightforward approach for synthesizing boron trifluoride dihydrate involves the direct exothermic reaction between boron trifluoride gas and deionized water under carefully controlled conditions. The fundamental reaction proceeds according to the following stoichiometric equation:

BF₃ + 2H₂O → BF₃·2H₂O

This reaction represents a Lewis acid-base interaction wherein the electron-deficient boron center in BF₃ accepts electron pairs from the oxygen atoms in water molecules [4]. The reaction is highly exothermic, releasing significant amounts of heat that must be managed through appropriate cooling systems to prevent unwanted side reactions.

Optimized Reaction Conditions

Research has established that optimal synthesis conditions require maintaining the reaction temperature between 0-10°C to minimize hydrolysis side reactions that could lead to the formation of boric acid (H₃BO₃) and hydrofluoric acid (HF) [7]. The water-to-boron trifluoride mass ratio should be maintained between 1.5:1 to 1.7:1 to ensure complete hydration while avoiding excessive dilution .

The reaction apparatus typically consists of a three-necked flask equipped with a condenser, mechanical stirrer, and polytetrafluoroethylene (PTFE) gas inlet tube. The reaction vessel must be constructed from materials resistant to fluoride corrosion, with PTFE-lined surfaces preferred for industrial applications . Reaction times of 4-7 hours are typically required to achieve complete conversion, with stirring rates maintained between 200-600 rpm to ensure proper mixing without excessive agitation .

Yield Optimization and Purification

Under optimized conditions, this direct synthesis method can achieve yields of 92-95% with purities exceeding 98% . The high yield is attributed to the thermodynamically favorable nature of the hydration reaction and the careful control of reaction parameters to prevent competing side reactions.

Temperature control proves critical for yield optimization, as temperatures above 10°C significantly increase the rate of hydrolysis reactions that consume boron trifluoride without producing the desired dihydrate . Lower temperatures (0-10°C) effectively suppress these side reactions while maintaining sufficient reaction rates for practical synthesis timelines.

Synthesis via Boron Trifluoride Etherate Hydrolysis

Etherate Complex as Starting Material

Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as a widely available and convenient source of boron trifluoride for dihydrate synthesis. The etherate complex provides enhanced stability and easier handling compared to gaseous boron trifluoride, making it particularly suitable for laboratory-scale preparations [8] [9]. The compound features tetrahedral boron coordinated to a diethyl ether ligand, which can be readily displaced by water molecules under appropriate conditions [9].

Hydrolysis Reaction Mechanism

The conversion of boron trifluoride etherate to dihydrate proceeds through a displacement reaction wherein water molecules compete with ether for coordination to the boron center:

BF₃·OEt₂ + 2H₂O → BF₃·2H₂O + OEt₂

This reaction is thermodynamically favorable due to the stronger Lewis base character of water compared to diethyl ether [8] [9]. The displaced ether can be recovered through distillation, making the process economically viable for larger-scale applications.

Reaction Conditions and Optimization

The hydrolysis reaction typically proceeds at temperatures between 25-78°C, with optimal conditions found around 50-60°C [8]. The reaction must be conducted under anhydrous conditions initially to prevent premature hydrolysis of the etherate complex. Water addition should be controlled to maintain the desired stoichiometry and prevent excessive heat generation.

Reaction yields typically range from 80-85% when proper procedures are followed [8]. The primary limitation of this method lies in the requirement for dry conditions and the need to handle the volatile and corrosive etherate starting material under inert atmosphere conditions.

Alcohol-Boron Trifluoride Complex Route

Methanol Complex Synthesis

A highly effective synthesis route involves the initial preparation of boron trifluoride-methanol complex (BF₃·2CH₃OH) followed by hydrolysis to produce the dihydrate. This method, detailed in US Patent 2,919,177, offers excellent control over reaction conditions and consistently high yields [10].

The methanol complex is prepared through the reaction of trimethyl borate with hydrogen fluoride:

3HF + B(OCH₃)₃ → BF₃·2CH₃OH + CH₃OH

This intermediate complex exhibits enhanced stability compared to the etherate and can be stored for extended periods without decomposition [10].

Hydrolysis to Dihydrate

The conversion of the methanol complex to dihydrate is accomplished through careful addition of water at controlled temperatures:

BF₃·2CH₃OH + 2H₂O → BF₃·2H₂O + 2CH₃OH

The reaction proceeds smoothly at temperatures between 0-25°C, with optimal conditions maintained at approximately 10°C [10]. The displaced methanol can be recovered through distillation, making the process economically attractive.

Yield and Purity Characteristics

This synthesis route consistently achieves yields between 85-90% with high purity products [10]. The method offers particular advantages in terms of reaction control and the ability to produce consistently pure dihydrate without extensive purification steps. The mild reaction conditions and excellent reproducibility make this approach particularly suitable for research applications requiring high-quality material.

Industrial Scale Synthesis Methods

Fluoborate Thermal Decomposition Route

Industrial production of boron trifluoride dihydrate often employs thermal decomposition of alkali metal fluoborates as a source of boron trifluoride gas, which is subsequently hydrated. Sodium fluoborate (NaBF₄) or potassium fluoborate (KBF₄) undergoes thermal decomposition at 600-700°C or 800-900°C respectively:

4NaBF₄ → 4NaF + 2BF₃ + BF₃

The generated boron trifluoride gas is then contacted with water under controlled conditions to produce the dihydrate [11]. This method offers advantages in terms of feedstock availability and process scalability, though it requires high-temperature operations and careful control of thermal decomposition conditions.

Calcium Fluoride-Boric Acid Process

The traditional industrial method involves the reaction of calcium fluoride (CaF₂) with boric acid (H₃BO₃) in the presence of concentrated sulfuric acid:

B₂O₃ + 3CaF₂ + 3H₂SO₄ → 2BF₃ + 3CaSO₄ + 3H₂O

This reaction proceeds at temperatures between 180-200°C and generates boron trifluoride gas that can be subsequently hydrated to produce the dihydrate [12] [13]. While this method is suitable for large-scale production, it presents challenges including corrosive reaction conditions and the need for specialized equipment resistant to hydrofluoric acid formation.

Sodium Fluoborate-Boric Oxide Process

A refined industrial approach employs sodium fluoborate (NaBF₄) with boric oxide (B₂O₃) in concentrated sulfuric acid:

6NaBF₄ + B₂O₃ + 6H₂SO₄ → 8BF₃ + 6NaHSO₄ + 3H₂O

This process offers nearly quantitative yields (79-82%) and produces boron trifluoride gas of high purity [14] [15]. The generated gas can be directly hydrated to produce dihydrate, making this a preferred method for industrial applications despite the complexity of the multi-step process.

Reaction Optimization and Process Control

Temperature Control Systems

Effective temperature control represents the most critical parameter in boron trifluoride dihydrate synthesis across all methodologies. Temperature fluctuations can lead to competing side reactions, reduced yields, and product contamination. Industrial processes typically employ sophisticated cooling systems capable of maintaining temperatures within ±2°C of target values .

For the direct synthesis method, refrigeration systems using ethylene glycol or similar coolants prove effective for maintaining the required 0-10°C temperature range. Heat exchangers must be constructed from fluoride-resistant materials to prevent corrosion and contamination .

Stoichiometry Control

Precise control of reactant ratios is essential for achieving optimal yields and preventing unwanted side reactions. The water-to-boron trifluoride ratio must be carefully maintained, with slight excess of water (1.5:1 to 1.7:1 molar ratio) recommended to ensure complete hydration . Automated dosing systems with mass flow controllers provide the precision required for consistent results.

Reaction Monitoring and Analysis

Real-time monitoring of reaction progress can be accomplished through various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) provides rapid identification of product formation and detection of side reaction products [16]. Gas chromatography-mass spectrometry (GC-MS) offers quantitative analysis of reaction yields and purity assessment.

Quality Control and Analytical Characterization

Purity Assessment Methods

The purity of boron trifluoride dihydrate is typically assessed through multiple analytical techniques. Nuclear magnetic resonance spectroscopy (¹¹B NMR and ¹⁹F NMR) provides definitive identification of the desired product and detection of impurities [17]. High-performance liquid chromatography (HPLC) offers quantitative analysis of organic impurities that may be present from synthesis precursors.

Water Content Determination

Karl Fischer titration serves as the standard method for determining water content in boron trifluoride dihydrate samples. This technique provides accurate measurement of both free and bound water, allowing verification of the correct hydration state [3]. Thermogravimetric analysis (TGA) can provide complementary information about thermal stability and decomposition behavior.

Trace Impurity Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) enables detection of trace metal impurities that may be introduced during synthesis or storage. Silicon tetrafluoride, a common impurity in boron trifluoride-derived materials, can be quantified using specialized colorimetric methods or gas chromatography [11].

Physical Description

Liquid

GHS Hazard Statements

H302+H332 (24.05%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (85.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (53.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (66.46%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H332 (32.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (53.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (32.28%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (53.16%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard